A Comprehensive Technical Guide to 2-(4-Chlorophenyl)-2-methylpropanoyl chloride: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-(4-Chlorophenyl)-2-methylpropanoyl chloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride (CAS No: 40919-11-7), a highly reactive acyl chloride of significant interest in synthetic organic chemistry and drug discovery. The document delineates its chemical identity, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis from the corresponding carboxylic acid. Furthermore, it explores the compound's core reactivity, focusing on nucleophilic acyl substitution reactions, and discusses its applications as a pivotal intermediate in the development of novel chemical entities, particularly those structurally related to the fibrate class of drugs. Safety and handling protocols are also detailed to ensure its proper use in a research environment.
Chemical Identity and Structure
2-(4-Chlorophenyl)-2-methylpropanoyl chloride is a derivative of carboxylic acid, where the hydroxyl group of 2-(4-Chlorophenyl)-2-methylpropanoic acid is substituted by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering the molecule a versatile acylating agent.
| Identifier | Value |
| IUPAC Name | 2-(4-chlorophenyl)-2-methylpropanoyl chloride |
| CAS Number | 40919-11-7[1] |
| Molecular Formula | C₁₀H₁₀Cl₂O[1] |
| Molecular Weight | 217.09 g/mol [1] |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)Cl)C(=O)Cl |
| InChI Key | SSFDAZXGUKDEAH-UHFFFAOYSA-N |
| Synonyms | 2-methyl-2-(4-chlorophenyl)propanoyl chloride |
Physicochemical Properties
Comprehensive experimental data for 2-(4-Chlorophenyl)-2-methylpropanoyl chloride is not extensively documented in public literature. However, based on the properties of similar acyl chlorides, it is expected to be a liquid or a low-melting solid at room temperature with a pungent odor. It is soluble in anhydrous organic solvents like dichloromethane, tetrahydrofuran, and toluene but reacts vigorously with protic solvents such as water and alcohols.[2][3] For context, the parent carboxylic acid, 2-(4-Chlorophenyl)-2-methylpropanoic acid (CAS 6258-30-6), is a solid.
| Property | Value | Source |
| Molecular Weight | 217.094 g/mol | [1] |
| Purity (Typical) | >95% | [1] |
| Physical Form | Solid (Parent Carboxylic Acid) | |
| Reactivity | Highly reactive with water and nucleophiles | [3][4] |
Synthesis and Purification
Synthetic Rationale
The most direct and widely adopted method for the synthesis of acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent.[5][6] Among the common reagents—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃, PCl₅)—thionyl chloride is frequently preferred in laboratory settings.[6] This preference is based on a significant practical advantage: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride.[6] The reaction must be conducted under strictly anhydrous conditions, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[4][7]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes the conversion of 2-(4-Chlorophenyl)-2-methylpropanoic acid to 2-(4-Chlorophenyl)-2-methylpropanoyl chloride.
Materials:
-
2-(4-Chlorophenyl)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. A gas trap (bubbler) is essential to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: To the flask, add 2-(4-Chlorophenyl)-2-methylpropanoic acid (1.0 eq). Suspend the acid in a minimal amount of anhydrous DCM or toluene.
-
Chlorination: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the suspension at room temperature. If desired, a single drop of DMF can be added as a catalyst.[6]
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution. The solid carboxylic acid will dissolve as it converts to the liquid acyl chloride.
-
Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride (boiling point: 76°C) and the solvent can be removed under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude 2-(4-Chlorophenyl)-2-methylpropanoyl chloride is often of sufficient purity for subsequent reactions. For higher purity, vacuum distillation can be performed, though care must be taken due to the compound's reactivity.
Synthesis Workflow Diagram
Caption: Synthesis of the target acyl chloride from its parent acid.
Chemical Reactivity and Stability
Electrophilicity of the Carbonyl Carbon
The high reactivity of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride is a direct consequence of its molecular structure. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen and carbon-chlorine bonds, creating a significant partial positive charge (δ+) on the carbonyl carbon.[4][8] This pronounced electrophilicity makes it an excellent target for attack by a wide range of nucleophiles.[8]
Nucleophilic Acyl Substitution Reactions
Acyl chlorides are the most reactive of the carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[3][9] The reaction proceeds via a two-step addition-elimination mechanism where the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group.[4][7]
-
Hydrolysis: Reacts vigorously with water to form 2-(4-Chlorophenyl)-2-methylpropanoic acid and HCl gas.[3] This necessitates handling under anhydrous conditions.
-
Alcoholysis (Esterification): Reacts with alcohols to yield the corresponding esters. A weak base like pyridine is often added to neutralize the HCl byproduct.
-
Aminolysis (Amidation): Reacts rapidly with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively.[3] Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the generated HCl.
Stability and Storage
Due to its moisture sensitivity, 2-(4-Chlorophenyl)-2-methylpropanoyl chloride must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It should be kept in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, bases, and strong oxidizing agents.[10]
Applications in Research and Drug Development
Role as a Synthetic Intermediate
The primary utility of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride lies in its function as a reactive chemical building block. It provides a reliable method for introducing the 2-(4-chlorophenyl)-2-methylpropanoyl moiety into a target molecule. The formation of stable ester and amide linkages via its reaction with alcohols and amines is a fundamental transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[11]
Relevance to Fibrate-type Structures
This compound is structurally related to intermediates used in the synthesis of fibrates, a class of amphipathic carboxylic acids used to treat hyperlipidemia.[12] For example, Gemfibrozil, a well-known fibrate, features a dimethylpentanoic acid backbone.[13] The structural motif of a substituted phenyl ring attached to a dimethyl-substituted acid derivative makes 2-(4-Chlorophenyl)-2-methylpropanoyl chloride a valuable starting material for medicinal chemists aiming to synthesize novel analogues of fibrates or other pharmacologically active molecules to explore structure-activity relationships (SAR) for conditions like hypercholesterolemia and metabolic disorders.
Safety and Handling Precautions
2-(4-Chlorophenyl)-2-methylpropanoyl chloride is a hazardous chemical that requires strict safety protocols.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[10] It is a lachrymator. Upon contact with moisture, it releases hydrogen chloride gas, which is toxic and corrosive to the respiratory tract.[2][10]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[14]
-
Handling: Use only in a well-ventilated area. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.[10]
-
Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal. Do not use water.[14]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[10][14]
Conclusion
2-(4-Chlorophenyl)-2-methylpropanoyl chloride is a highly reactive and valuable synthetic intermediate. Its utility is defined by the electrophilic nature of its acyl chloride group, which facilitates the efficient creation of ester and amide bonds. While its handling requires stringent safety measures due to its corrosive and moisture-sensitive nature, its role as a building block for complex molecules, particularly in the exploration of novel therapeutics related to the fibrate family, underscores its importance to the research, scientific, and drug development communities.
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